

Batabulin sodium tumor growth inhibition variability

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Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

Cat. No.: S548456

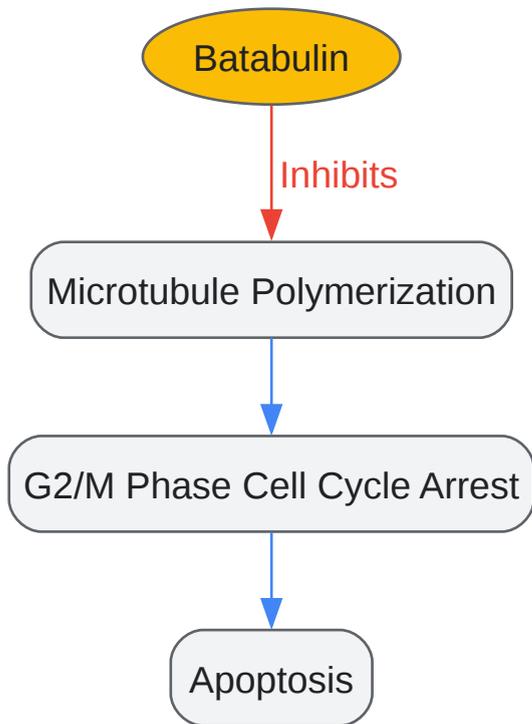
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Batabulin Sodium (T138067): Technical Data File

Mechanism of Action (MoA)

Batabulin sodium is an antitumor agent that acts by covalently and selectively binding to a subset of β -tubulin isotypes ($\beta 1$, $\beta 2$, and $\beta 4$) at the conserved Cys-239 residue. This binding disrupts microtubule polymerization, leading to a collapse of the cellular cytoskeleton. The subsequent effects include alterations in cell morphology, arrest at the G2/M phase of the cell cycle, and ultimately, the induction of apoptotic cell death [1].

The following diagram illustrates this mechanism and its cellular consequences:



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Diagram Title: Batabulin's Mechanism of Action and Cellular Effects

Quantitative Efficacy Data

The table below summarizes key experimental data for **Batabulin sodium** from *in vitro* and *in vivo* studies.

Assay/Model	Cell Line/System	Key Finding	Concentration/Dosage	Citation
Cell Cycle Arrest	MCF7 (human breast cancer)	~25-30% tetraploid (4n) DNA content	30-300 nM for 24 hours	[1]
Apoptosis Induction	MCF7 (human breast cancer)	25-30% apoptosis; 50-80% apoptosis after 48 hours	100 nM	[1]
In Vivo Tumor Growth	CCRF-CEM xenograft in mice	Impaired tumor growth	40 mg/kg, IP, weekly	[1]

Frequently Asked Questions (FAQs)

Q1: What is the confirmed molecular target of Batabulin sodium? A1: **Batabulin sodium** covalently binds to β -tubulin isotypes ($\beta 1$, $\beta 2$, $\beta 4$) at the Cys-239 residue, directly inhibiting microtubule polymerization [1].

Q2: What is the expected cellular phenotype after Batabulin treatment? A2: Treatment leads to a characteristic sequence of events: microtubule disruption, altered cell morphology, cell cycle arrest at the G2/M boundary, and finally, apoptosis [1].

Experimental Protocol: Assessing Anti-Proliferative and Apoptotic Effects In Vitro

This protocol is adapted from general practices for tubulin inhibitors and the data available for Batabulin [1] [2].

1. Cell Culture and Seeding

- Culture appropriate cancer cell lines (e.g., MCF7, A549) in recommended media.
- Seed cells into 96-well plates (for MTT) or multi-well plates (for flow cytometry) at a density that ensures ~70-80% confluency after 24 hours.

2. Compound Treatment

- Prepare a serial dilution of **Batabulin sodium** in DMSO, ensuring the final DMSO concentration is consistent and non-cytotoxic (e.g., $\leq 0.1\%$).
- Treat cells with a range of Batabulin concentrations (e.g., from 30 nM to 300 nM). Include a negative control (vehicle only) and a positive control (e.g., another known tubulin inhibitor like colchicine).

3. Assessment of Cell Viability/Proliferation (MTT Assay)

- After 24-72 hours of incubation, add MTT reagent to each well.
- Incubate for 2-4 hours to allow formazan crystal formation.
- Solubilize the crystals with a solvent (e.g., DMSO or SDS buffer).
- Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

4. Analysis of Cell Cycle Arrest (Flow Cytometry with Propidium Iodide)

- After treatment (e.g., 24 hours), harvest and fix the cells in 70% ethanol.
- Wash cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase.
- Analyze DNA content using a flow cytometer. An increase in the population of cells with 4n DNA content indicates G2/M phase arrest.

5. Analysis of Apoptosis (Flow Cytometry with Annexin V/PI)

- After treatment (e.g., 24-48 hours), harvest cells without fixing.
- Stain cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
- Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+.

Guidance on Investigating Tumor Growth Inhibition Variability

Since specific factors for Batabulin are not available in the search results, here is a general troubleshooting framework for variability in *in vivo* efficacy studies:

- **Tumor Model Differences:** Variability is often seen between different cancer cell lines (e.g., CCRF-CEM vs. solid tumor models) and between xenograft, syngeneic, or PDX models due to differences in genetics and microenvironment [3].
- **Experimental Design:** Pay close attention to dosage (mg/kg), route of administration (intraperitoneal vs. intravenous), and dosing schedule (e.g., weekly vs. daily). Small changes can significantly impact drug exposure and efficacy.
- **Compound Handling:** **Batabulin sodium** is supplied as a solid. Ensure proper storage, reconstitution, and use of fresh solutions to maintain compound stability, as this is a critical source of variability.

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References

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